Inhibiteur de GSK-3 II
Vue d'ensemble
Description
Le sphingosylphosphorylcholine (SPC), de formule chimique C₂₃H₄₉N₂O₅P, est un métabolite de la sphingosine. Il joue un rôle crucial dans la signalisation intracellulaire et extracellulaire. Le SPC a été étudié pour ses effets neurotrophiques sur les neurones granulaires du cervelet et les cellules PC-12 .
Applications De Recherche Scientifique
Les applications diverses du SPC couvrent de multiples domaines :
Neurobiologie : Effets neurotrophiques, comme mentionné précédemment.
Recherche Cardiovasculaire : Le rôle du SPC dans la contraction vasculaire et les maladies comme l'infarctus cérébral et l'infarctus du myocarde.
Recherche sur le Cancer : Étude de ses propriétés antitumorales.
Inflammation et Immunité : Le SPC influence les réponses immunitaires.
5. Mécanisme d'Action
Le SPC agit comme un ligand pour le récepteur 3 du gène de différenciation endothéliale (EDG3). Il mobilise le calcium intracellulaire via une voie indépendante de l'IP3. De plus, il stimule la production de CCL2, ce qui pourrait contribuer au développement de l'athérosclérose.
Mécanisme D'action
Target of Action
The primary target of GSK-3 Inhibitor II is Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved protein serine/threonine kinase that plays a central role in a wide variety of cellular processes . It exists as two isozymes that are encoded by two separate genes, GSK-3α and GSK-3β .
Mode of Action
GSK-3 Inhibitor II interacts with its target, GSK-3, by inhibiting its activity . GSK-3 targeted phosphorylation typically inhibits the activity of the substrate, leading to attenuation of the signaling pathway . Hence, active GSK-3 maintains cellular homeostasis, while its inhibition by GSK-3 Inhibitor II stimulates biological responses .
Biochemical Pathways
GSK-3 Inhibitor II affects multiple key cell-signaling pathways. GSK-3 is often considered a component of the PI3K/PTEN/AKT/GSK-3/mTORC1 pathway as GSK-3 is frequently phosphorylated by AKT which regulates its inactivation . Moreover, GSK-3 also interacts with WNT/β-catenin signaling and β-catenin and other proteins in this pathway are targets of GSK-3 . GSK-3 can modify NF-κB activity which is often expressed at high levels in cancer cells .
Pharmacokinetics
It’s known that the development of gsk-3 inhibitors has been a focus in treating multiple pathological conditions , suggesting ongoing research into their pharmacokinetic properties.
Result of Action
The inhibition of GSK-3 by GSK-3 Inhibitor II has various molecular and cellular effects. It stimulates biological responses by attenuating the signaling pathway . In diabetes, GSK-3β inhibitors increase insulin sensitivity, glycogen synthesis, and glucose metabolism in skeletal muscles, and reduce obesity by affecting the adipogenesis process .
Action Environment
It’s known that gsk-3 inhibitors have been biologically evaluated in vitro and in vivo in different screening models , suggesting that various environmental factors could potentially influence their action.
Safety and Hazards
Orientations Futures
GSK-3beta Inhibitor II has potential therapeutic applications in treating multiple pathological disorders such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and more . There is a great interest in developing potent and safe GSK-3 inhibitors in clinical practice . The development of substrate competitive inhibitors (SCIs) for other protein kinases is proposed .
Analyse Biochimique
Biochemical Properties
GSK-3 Inhibitor II interacts with the GSK-3 enzyme, which consists of two isoforms, GSK-3α and GSK-3β . These isoforms are constitutively active and are primarily regulated through inhibition . GSK-3 Inhibitor II targets these enzymes, leading to their inactivation mainly through phosphorylation at Ser residues by a variety of upstream kinases . This interaction results in the attenuation of the signaling pathway, thereby influencing various key functions in healthy cells .
Cellular Effects
GSK-3 Inhibitor II has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce apoptosis, attenuate inflammation, modulate axon and dendrite growth and repair, and regulate synaptic plasticity . Furthermore, GSK-3 Inhibitor II can affect the regulation of proteins of the BCL-2 family, thereby exhibiting pro-apoptotic activity .
Molecular Mechanism
The molecular mechanism of action of GSK-3 Inhibitor II involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, GSK-3 Inhibitor II inhibits the enzymatic activity of GSK-3 isoforms through phosphorylation at Ser residues . This inhibition leads to the attenuation of the signaling pathway, thereby affecting the activity of multiple oncogenic proteins and up-regulating pathways critical for cell proliferation, survival, and drug-resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK-3 Inhibitor II can change over time. Moreover, chronic treatment with GSK-3 inhibitors can lead to down-regulation of insulin receptor, IRS-1, IRS-2, and Akt1 levels .
Dosage Effects in Animal Models
The effects of GSK-3 Inhibitor II can vary with different dosages in animal models. For instance, it has been shown to have efficacy in several animal models of retinal disease, reducing hypoxia and promoting correct neovascularization
Metabolic Pathways
GSK-3 Inhibitor II is involved in several metabolic pathways. It interacts with enzymes such as glycogen synthase, opposing glucose conversion into glycogen . Moreover, it regulates other physiological functions, including cell proliferation, differentiation, apoptosis, and embryonic development . It also affects glycolysis, as indicated by reduced levels of ATP and pyruvate in cells treated with GSK-3 inhibitors .
Transport and Distribution
Gsk-3, the target of this inhibitor, is predominantly localized in the cytoplasm but is also found in the nucleus . Its subcellular localization changes in response to stimuli .
Subcellular Localization
Gsk-3, the target of this inhibitor, is mainly a cytosolic enzyme, but there are pools of mitochondrial and nuclear GSK-3 . The nuclear GSK-3 continuously shuttles from the nucleus to the cytoplasm and vice-versa . This suggests that GSK-3 Inhibitor II may also be found in these subcellular locations, potentially affecting its activity or function.
Méthodes De Préparation
Voies de Synthèse :
Le SPC peut être synthétisé par diverses voies, notamment les réactions enzymatiques et les transformations chimiques. Une méthode courante consiste à phosphoryler la sphingosine en utilisant la phosphocholine comme donneur de phosphate.
Conditions de Réaction :
La réaction se déroule généralement dans des conditions douces, avec des catalyseurs et des solvants appropriés. La stéréochimie du produit est essentielle, car le SPC existe sous les deux formes D-érythro et L-thréo.
Production Industrielle :
Bien que le SPC ne soit pas largement produit à l'échelle industrielle, les laboratoires de recherche le synthétisent souvent pour des études.
Analyse Des Réactions Chimiques
Le SPC subit plusieurs réactions :
Phosphorylation : L'ajout d'un groupe phosphate à la sphingosine.
Hydrolyse : La rupture de la liaison ester de la phosphocholine.
Métabolisme : Le SPC participe aux voies du métabolisme lipidique.
Les réactifs courants comprennent la phosphocholine, les enzymes (kinases) et les acides/bases doux. Les principaux produits comprennent les dérivés phosphorylés de la sphingosine.
Comparaison Avec Des Composés Similaires
L'unicité du SPC réside dans sa bioactivité et ses propriétés de signalisation. Les composés similaires comprennent d'autres sphingolipides comme le sphingosine-1-phosphate (S1P) et les dérivés de la céramide.
Propriétés
IUPAC Name |
2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424894 | |
Record name | GSK-3 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478482-75-6 | |
Record name | GSK-3 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.